![molecular formula C18H26O5 B1325992 Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate CAS No. 898758-38-8](/img/structure/B1325992.png)
Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate” is a chemical compound with the linear formula C13H16O5 . It’s part of a larger class of compounds known as phenethylamines, which have a chemical structure similar to monoamines and exhibit stimulant activities on the central nervous system due to the increase of monoaminergic transmission .
Synthesis Analysis
While specific synthesis methods for “Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate” are not available, related compounds such as 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines are synthesized through chemical structure modifications of psychoactive substances .
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques
Kucerovy et al. (1997) described a prototype process for synthesizing chemicals related to Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate, highlighting efficient techniques for the synthesis of complex organic compounds Kucerovy et al., 1997.
Chiral Auxiliary Application
Kohara et al. (1999) explored the use of a related compound, 1-(2,5-dimethoxyphenyl)ethylamine, as a chiral auxiliary for diastereoselective alkylation, demonstrating its potential in organic synthesis Kohara et al., 1999.
Role in Antirheumatic Drug Metabolites
Baba et al. (1998) synthesized metabolites of a compound structurally related to Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate, contributing to our understanding of disease-modifying antirheumatic drugs Baba et al., 1998.
Ionic Liquid Synthesis Application
Abdi Piralghar et al. (2018) synthesized and characterized a novel ionic liquid for use in organic synthesis, demonstrating the broad applications of related compounds in facilitating chemical reactions Abdi Piralghar et al., 2018.
Potential in Photoactive Compounds Synthesis
Lvov et al. (2017) described the aerobic dimerization of a related compound leading to photochromic diarylethene, illustrating the role of such chemicals in developing photoactive materials Lvov et al., 2017.
properties
IUPAC Name |
ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-16(19)15-13-14(21-2)11-12-17(15)22-3/h11-13H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNXATVMOSETEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645820 |
Source
|
Record name | Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate | |
CAS RN |
898758-38-8 |
Source
|
Record name | Ethyl 2,5-dimethoxy-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.